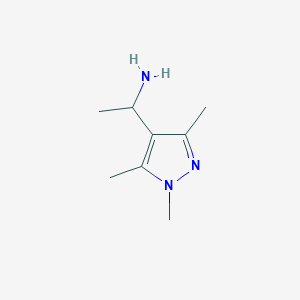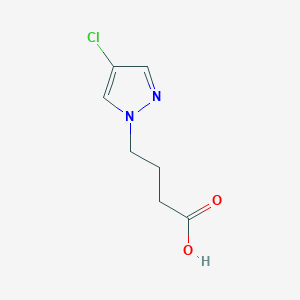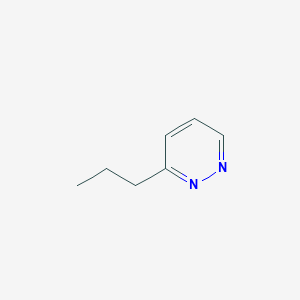![molecular formula C8H5NO2 B1287584 Benzo[d]oxazole-6-carbaldehyde CAS No. 865449-97-4](/img/structure/B1287584.png)
Benzo[d]oxazole-6-carbaldehyde
Overview
Description
Benzo[d]oxazole-6-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as benzo[d]oxazoles. These compounds are characterized by a fused benzene and oxazole ring structure. The specific compound of interest, benzo[d]oxazole-6-carbaldehyde, contains an aldehyde functional group at the sixth position of the benzo[d]oxazole ring system.
Synthesis Analysis
The synthesis of benzo[d]oxazole derivatives has been explored in various studies. For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles has been achieved through a one-pot synthesis method that involves CN formation followed by CO cyclization, which eliminates the need for ortho-disubstituted precursors and aminophenol . Additionally, efficient and selective synthetic routes to pyridyl analogues of benzo[d]oxazole-6-carbaldehydes have been developed, yielding gram quantities of the aldehydes without major purification issues .
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives has been confirmed using single crystal X-ray diffraction studies. For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds and intermolecular π-π stacking interactions that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
Benzo[d]oxazole-6-carbaldehyde and its derivatives participate in various chemical reactions. The reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of a product that upon dehydrogenation yields a compound with a benzimidazole moiety . Moreover, the Vilsmeier–Haack reaction has been employed to synthesize novel pyrazole-4-carbaldehyde derivatives starting from benzoxazole hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]oxazole-6-carbaldehyde derivatives have been studied through spectroscopic methods and density functional theory (DFT) calculations. The spectroscopic properties, including NMR and IR, help in the structural characterization of these compounds. DFT calculations complement these studies by providing theoretical insights into the electronic structure and properties of the molecules .
Relevant Case Studies
Several benzo[d]oxazole derivatives have been evaluated for their biological activities. For instance, 2-aryl 5-hydroxy benzo[d]oxazoles have shown selective anti-proliferative effects against various cancer cell lines, with some compounds exhibiting IC50 values comparable to the known anticancer drug doxorubicin . Additionally, novel pyrazole-4-carbaldehyde derivatives have demonstrated pronounced antimicrobial and analgesic activities, with molecular docking studies indicating high receptor affinity .
Scientific Research Applications
1. Neuroprotective Effects on β-Amyloid-Induced PC12 Cells
- Summary of Application: Benzo[d]oxazole-based derivatives have been found to exert neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, which is a potential approach for the treatment of Alzheimer’s disease (AD) .
- Methods of Application: In vitro studies show that most of the synthesized compounds were potent in reducing the neurotoxicity of Aβ 25-35-induced PC12 cells .
- Results: Compound 5c was found to be non-neurotoxic at 30 μg/mL and significantly increased the viability of Aβ 25-35-induced PC12 cells at 1.25, 2.5, and 5 μg/mL .
2. Alzheimer’s Disease Treatment
- Summary of Application: Benzo[d]oxazole-based derivatives, including Benzo[d]oxazole-6-carbaldehyde, have been used in the treatment of Alzheimer’s disease .
- Methods of Application: The compounds are synthesized and their effects are studied in vitro .
- Results: The compound 5c was found to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decreased the expression of nuclear factor-κB (NF-κB) in Aβ 25-35-induced PC12 cells .
3. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
- Summary of Application: Benzo[d]oxazole-6-carbaldehyde is used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles .
- Methods of Application: A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .
- Results: The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole .
4. Synthesis of Novel N-Alkylated 2-Aminobenzo[d]oxazoles
- Summary of Application: Benzo[d]oxazole-6-carbaldehyde is used in the synthesis of novel N-alkylated 2-aminobenzo[d]oxazoles .
- Methods of Application: A catalyst-free microwave-assisted procedure was developed for synthesizing N-alkylated 2-aminobenzo[d]oxazoles in green media .
- Results: The transformation provided rapid access to N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole .
Safety And Hazards
Future Directions
Benzo[d]oxazole-6-carbaldehyde has potential applications in various fields. For instance, it has been used in the synthesis of new multifunctional materials with a hybridized local and charge-transfer (HLCT) characteristic . These materials could act as deep-blue fluorophors and phosphorescent hosts . Additionally, oxazole derivatives have shown neuroprotective effects on β-Amyloid-Induced PC12 Cells, suggesting potential applications in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
1,3-benzoxazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBJXNWZVAVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606615 | |
| Record name | 1,3-Benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazole-6-carbaldehyde | |
CAS RN |
865449-97-4 | |
| Record name | 1,3-Benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)








